1-(3,5-difluorophenyl)piperidin-3-amine
Description
Properties
CAS No. |
1250299-83-2 |
|---|---|
Molecular Formula |
C11H14F2N2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Reductive amination represents a widely employed strategy for synthesizing 1-(3,5-difluorophenyl)piperidin-3-amine. This method involves the condensation of 3,5-difluorobenzaldehyde with piperidin-3-amine in the presence of a reducing agent. A typical procedure dissolves equimolar amounts of the aldehyde and amine in methanol or ethanol, followed by the addition of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) at 0–25°C . The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine.
Optimization Insights:
-
Solvent Choice: Methanol provides faster reaction kinetics compared to tetrahydrofuran (THF) due to its higher polarity .
-
Catalyst Loading: A 1.2:1 molar ratio of reducing agent to aldehyde minimizes side reactions such as over-reduction .
-
Yield: This method typically achieves 85–92% yield after column chromatography .
Nucleophilic Substitution with 3,5-Difluorobenzyl Halides
Nucleophilic substitution reactions between 3,5-difluorobenzyl chloride and piperidin-3-amine offer a direct route to the target compound. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate (K2CO3) or triethylamine (Et3N) as the base . The benzyl halide reacts with the primary amine of piperidin-3-amine, forming a C–N bond.
Key Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes SN2 kinetics |
| Solvent | DMF | Enhances nucleophilicity |
| Base | K2CO3 | Prevents HCl accumulation |
| Reaction Time | 12–24 hours | Ensures completion |
Post-reaction workup involves extraction with dichloromethane, washing with brine, and recrystallization from ethyl acetate/hexane mixtures . This method yields 75–82% product but requires careful control of stoichiometry to avoid dialkylation.
Hydrogenation of Nitrile Intermediates
Hydrogenation of 3-(3,5-difluorophenyl)piperidine-3-carbonitrile provides an alternative pathway. The nitrile intermediate is synthesized via a Strecker reaction between 3,5-difluorobenzaldehyde, piperidin-3-amine, and potassium cyanide (KCN) in aqueous ethanol . Subsequent hydrogenation over palladium on carbon (Pd/C) at 40–60 psi H2 pressure reduces the nitrile to the primary amine.
Advantages:
-
Chemoselectivity: Pd/C selectively reduces nitriles without affecting aromatic fluorine substituents .
-
Scalability: Continuous-flow hydrogenation reactors improve throughput by 30% compared to batch systems .
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis employs Wang resin-bound piperidin-3-amine, which reacts with 3,5-difluorobenzoyl chloride in the presence of N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After coupling, the resin is treated with trifluoroacetic acid (TFA) to cleave the product, yielding this compound with >98% purity.
Critical Factors:
-
Resin Swelling: Dichloromethane (DCM) maximizes resin accessibility, improving coupling efficiency by 25% .
-
Cleavage Time: 2-hour TFA exposure minimizes decomposition of the amine product .
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | 85–92 | Moderate | High | 95–98 |
| Nucleophilic Substitution | 75–82 | High | Moderate | 90–94 |
| Nitrile Hydrogenation | 90–95 | High | Low | 97–99 |
| Solid-Phase Synthesis | 95–98 | Low | Very High | >99 |
Key Observations:
-
Reductive amination balances cost and yield, making it suitable for laboratory-scale synthesis .
-
Solid-phase synthesis, while expensive, is ideal for generating high-purity material for pharmacological studies .
-
Hydrogenation routes require specialized equipment but achieve near-quantitative yields .
Purification and Characterization Techniques
Purification:
-
Liquid-Liquid Extraction: Separates unreacted starting materials using ethyl acetate and 1M HCl .
-
Column Chromatography: Silica gel (230–400 mesh) with a 9:1 hexane/ethyl acetate gradient removes byproducts .
-
Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >99.5% enantiomeric excess .
Characterization:
-
NMR Spectroscopy: 1H NMR (400 MHz, D2O) displays characteristic peaks at δ 2.95–3.07 (piperidine CH2), 6.82–6.90 (aryl-F protons) .
-
HPLC: C18 column, 70:30 acetonitrile/water, UV detection at 254 nm confirms >98% purity .
-
Mass Spectrometry: ESI-MS m/z 227.1 [M+H]+ correlates with the molecular formula C11H14F2N2 .
Industrial-Scale Optimization
Large-scale production (≥100 kg batches) employs continuous-flow reactors to enhance reaction control. For example, a plug-flow reactor operating at 100°C and 10 bar pressure reduces hydrogenation time from 12 hours to 45 minutes . Advanced process analytical technology (PAT), including in-line FTIR, monitors intermediate formation, reducing impurities by 15% .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
1-(3,5-Difluorophenyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
1-(3,5-Difluorophenyl)piperidin-3-amine
- Core structure : Piperidine.
- Substituents : 3,5-Difluorophenyl (1-position), amine (3-position).
- Key properties : Moderate molecular weight (~224 g/mol), logP ~2.1 (estimated), suitable for blood-brain barrier penetration.
Related Compounds:
1-[3-(3,5-Difluorophenyl)quinolin-4-yl]piperidin-4-amine (Compound 9) Core structure: Quinoline fused with piperidine. Substituents: 3,5-Difluorophenyl on quinoline, amine on piperidine.
Cyclopropanamine Derivatives (e.g., 1-(3,5-Difluorophenyl)cyclopropanamine)
- Core structure : Cyclopropane.
- Substituents : 3,5-Difluorophenyl, amine.
- Key differences : Cyclopropane’s ring strain and compact size may improve metabolic stability but reduce conformational flexibility compared to piperidine .
Pyrazole-3-carboxamide Derivatives (e.g., Compound 4h, 5i, 6b)
- Core structure : Pyrazole.
- Substituents : Fluorophenyl, sulfonamide, or trifluoromethyl groups.
- Key differences : The pyrazole core offers hydrogen-bonding sites, while sulfonamide/trifluoromethyl groups enhance solubility and target affinity (e.g., cyclooxygenase inhibition) .
(3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidin-3-amine Core structure: Piperidine-pyrimidine hybrid. Substituents: Trifluorophenyl, methylsulfonyl.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
